molecular formula C39H49N9O13 B220646 2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid CAS No. 121280-49-7

2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid

Cat. No. B220646
CAS RN: 121280-49-7
M. Wt: 851.9 g/mol
InChI Key: YSDRMMXKDVSBJZ-VTBPMDGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid is a natural product found in Streptomyces coeruleorubidus with data available.

Scientific Research Applications

Computational Peptidology in Drug Design

Computational peptidology, combined with conceptual density functional theory, has been used to study a group of antifungal tripeptides with similar chemical structures to the compound . This approach, focused on predicting reactivity descriptors and bioactivity scores, aids in drug design processes, particularly for antifungal applications (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Synthesis of Novel Peptide Compounds

The synthesis of novel peptides and amino acids, including those structurally related to the specified compound, has been explored for their potential in medical and biochemical applications. This includes research on creating new dipeptides and evaluating their properties, which is essential for developing new therapeutic agents (Breitenmoser, Hirt, Luykx, & Heimgartner, 2001).

Antioxidant, Anti-inflammatory, and Antiulcer Activity

The synthesis of novel amino acid conjugates, closely related to the specified compound, has shown significant antioxidant, anti-inflammatory, and antiulcer activities. These properties are pivotal in developing new therapeutic agents for various conditions (Subudhi & Sahoo, 2011).

Enantioselective Syntheses for Antibacterial Agents

Enantioselective syntheses of compounds structurally similar to the one have been explored for their potential use as antibacterial agents. This involves intricate synthesis techniques to create specific stereochemistries, crucial for the compound's bioactivity (Bold et al., 1992).

Antitumor Activities

The synthesis and evaluation of compounds structurally related to the specified chemical have demonstrated certain selective anti-tumor activities. This suggests potential applications in cancer therapy (Jing, 2011).

PPARgamma Agonists for Diabetes Treatment

Compounds structurally similar have been evaluated as PPARgamma agonists with antidiabetic activity. Such research is crucial in the development of new treatments for diabetes (Cobb et al., 1998).

properties

CAS RN

121280-49-7

Product Name

2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid

Molecular Formula

C39H49N9O13

Molecular Weight

851.9 g/mol

IUPAC Name

2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C39H49N9O13/c1-19(40)29(51)17-28(46(3)34(55)26(43-33(54)20(2)41)14-21-6-4-8-23(49)12-21)32(42)35(56)48(38(59)44-27(37(57)58)15-22-7-5-9-24(50)13-22)18-25-16-30(52)36(61-25)47-11-10-31(53)45-39(47)60/h4-13,18-20,26-28,30,32,36,49-50,52H,14-17,40-42H2,1-3H3,(H,43,54)(H,44,59)(H,57,58)(H,45,53,60)/b25-18+/t19-,20-,26-,27?,28?,30?,32?,36?/m0/s1

InChI Key

YSDRMMXKDVSBJZ-VTBPMDGBSA-N

Isomeric SMILES

C[C@@H](C(=O)CC(C(C(=O)N(/C=C/1\CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N)N(C)C(=O)[C@H](CC4=CC(=CC=C4)O)NC(=O)[C@H](C)N)N

SMILES

CC(C(=O)CC(C(C(=O)N(C=C1CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N)N(C)C(=O)C(CC4=CC(=CC=C4)O)NC(=O)C(C)N)N

Canonical SMILES

CC(C(=O)CC(C(C(=O)N(C=C1CC(C(O1)N2C=CC(=O)NC2=O)O)C(=O)NC(CC3=CC(=CC=C3)O)C(=O)O)N)N(C)C(=O)C(CC4=CC(=CC=C4)O)NC(=O)C(C)N)N

synonyms

pacidamycin 3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid
Reactant of Route 2
2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid
Reactant of Route 3
2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid
Reactant of Route 4
2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid
Reactant of Route 5
2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid
Reactant of Route 6
2-[[[(6S)-2,6-diamino-3-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-(3-hydroxyphenyl)propanoic acid

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